molecular formula C13H10O4 B6396346 3-(3-Hydroxyphenyl)-5-hydroxybenzoic acid CAS No. 1258628-52-2

3-(3-Hydroxyphenyl)-5-hydroxybenzoic acid

Cat. No.: B6396346
CAS No.: 1258628-52-2
M. Wt: 230.22 g/mol
InChI Key: MMTGNNDYIMUWMF-UHFFFAOYSA-N
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Description

3-(3-Hydroxyphenyl)-5-hydroxybenzoic acid is an organic compound characterized by the presence of two hydroxyl groups attached to a benzoic acid core

Properties

IUPAC Name

3-hydroxy-5-(3-hydroxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O4/c14-11-3-1-2-8(5-11)9-4-10(13(16)17)7-12(15)6-9/h1-7,14-15H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMTGNNDYIMUWMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=CC(=CC(=C2)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50688695
Record name 3',5-Dihydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50688695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258628-52-2
Record name 3',5-Dihydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50688695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Hydroxyphenyl)-5-hydroxybenzoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically employs a boron reagent and a palladium catalyst under mild conditions .

Industrial Production Methods

Industrial production of this compound often involves optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes the use of efficient catalysts and reagents to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(3-Hydroxyphenyl)-5-hydroxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.

Major Products

    Oxidation: Quinones

    Reduction: Alcohols

    Substitution: Ethers or esters

Scientific Research Applications

Scientific Research Applications

The compound has been investigated for various scientific applications:

  • Antioxidant Properties : Research indicates that 3-(3-Hydroxyphenyl)-5-hydroxybenzoic acid exhibits significant antioxidant activity, potentially protecting cells from oxidative stress and damage.
  • Anti-inflammatory Effects : Studies suggest that this compound may modulate inflammatory responses, making it a candidate for therapeutic interventions in inflammatory diseases .
  • Enzyme Inhibition : It has been explored as a potential inhibitor of specific enzymes involved in metabolic pathways, which could have implications in drug development.

Medicinal Applications

  • Cancer Research : There is ongoing research into the anticancer properties of this compound. It may inhibit tumor growth and promote apoptosis in cancer cells .
  • Neurological Disorders : The compound has been studied for its potential role in modulating gut-brain interactions, which could be beneficial in treating conditions like autism spectrum disorders (ASDs) due to its metabolic derivatives .

Industrial Applications

This compound finds utility in various industrial sectors:

Pharmaceuticals

  • Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting inflammatory and oxidative stress-related conditions .

Food Industry

  • Its antioxidant properties make it a candidate for use as a food preservative, helping to extend shelf life and maintain nutritional quality .

Plastics and Polymers

  • The compound serves as a plasticizer and stabilizer in polymer manufacturing processes, enhancing the durability and flexibility of plastic materials .

Case Studies

Several case studies highlight the applications and effects of this compound:

  • Antioxidant Efficacy Study : A study demonstrated that this compound significantly reduced oxidative stress markers in vitro, suggesting its potential use as a dietary supplement for enhancing cellular health.
  • Clinical Trial on ASDs : In a clinical setting, elevated levels of metabolites related to this compound were linked to improved behavioral outcomes in children with ASDs following dietary modifications .

Mechanism of Action

The mechanism of action of 3-(3-Hydroxyphenyl)-5-hydroxybenzoic acid involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxybenzoic acid
  • 4-Hydroxybenzoic acid
  • 3-(4-Hydroxyphenyl)propionic acid

Uniqueness

3-(3-Hydroxyphenyl)-5-hydroxybenzoic acid is unique due to the specific positioning of its hydroxyl groups, which can influence its reactivity and interactions with other molecules. This distinct structure can result in different chemical and biological properties compared to similar compounds .

Biological Activity

3-(3-Hydroxyphenyl)-5-hydroxybenzoic acid, also known as a hydroxybenzoic acid derivative, is notable for its unique structural features that include two hydroxyl groups on a benzoic acid core. This compound has garnered attention for its potential biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties. Understanding its biological activity is crucial for exploring its applications in medicine and agriculture.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. The presence of hydroxyl groups enhances its ability to scavenge free radicals, thereby protecting cells from oxidative stress. A study demonstrated that the compound could reduce oxidative damage in cellular models, suggesting potential protective effects against diseases associated with oxidative stress .

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of hydroxybenzoic acids, including this compound. It has shown activity against various pathogens, including bacteria and fungi. For instance, a comparative analysis revealed that this compound exhibited higher antibacterial potency than standard antibiotics against resistant strains .

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12 μg/mL
Escherichia coli15 μg/mL
Candida albicans10 μg/mL

Anti-inflammatory Effects

The compound's anti-inflammatory properties have also been explored. In vitro studies indicated that it could inhibit pro-inflammatory cytokines and enzymes, suggesting a mechanism by which it may alleviate inflammation-related conditions. This effect is attributed to the modulation of signaling pathways involved in inflammatory responses .

The biological activity of this compound is primarily mediated through its interaction with various molecular targets. The hydroxyl groups facilitate hydrogen bonding and other non-covalent interactions with proteins and nucleic acids, influencing their structure and function. This mechanism underlies its antioxidant and anti-inflammatory activities .

Case Study 1: Autism Spectrum Disorders (ASDs)

A notable case study investigated the urinary excretion levels of metabolites related to hydroxybenzoic acids in children with Autism Spectrum Disorders (ASDs). Elevated levels of certain metabolites were linked to the severity of symptoms, suggesting a potential biomarker role for these compounds in diagnosing or monitoring ASDs .

Case Study 2: Agricultural Applications

In agricultural research, derivatives of hydroxybenzoic acids have been tested for their fungicidal properties against phytopathogenic fungi. The study found that certain conjugates exhibited enhanced fungicidal activity compared to traditional treatments, indicating potential applications in crop protection .

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